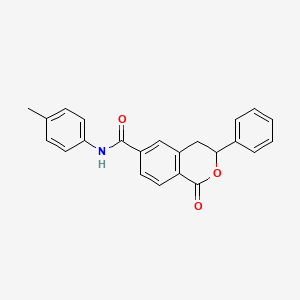

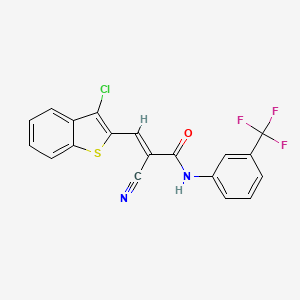

![molecular formula C26H22BrN3 B2962605 8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-71-6](/img/structure/B2962605.png)

8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organometallic Complexes Involving Pyrazoloquinoline Derivatives

Organoplatinum(IV) and palladium(IV) complexes demonstrate significant potential in creating intramolecular coordination systems, exploring the oxidative addition of related compounds to palladium. The structural analysis reveals distinct geometric isomerism and indicates the robustness of these systems in organometallic chemistry, with implications for catalysis and material science. (Canty et al., 1999).

Catalysis and Organic Synthesis

The synthesis of pyrazolo[4,3-c]quinoline derivatives, including the exploration of palladium complexes for Suzuki–Miyaura reactions, highlights the potential of these compounds in facilitating efficient organic transformations. Such catalysts show remarkable efficiency in coupling reactions, showcasing the versatility of pyrazoloquinoline derivatives in synthetic organic chemistry. (Scrivanti et al., 2009).

Heterocyclic Compound Synthesis

Multicomponent condensation protocols involving pyrazoloquinoline derivatives underscore the potential for generating structurally complex heterocycles. These methodologies enable the construction of diverse tricyclic systems, highlighting the role of pyrazoloquinoline derivatives in advancing the synthesis of novel heterocyclic frameworks with potential applications in pharmaceuticals and materials science. (Chebanov et al., 2008).

Antimicrobial Activity

The synthesis and evaluation of pyrazolo[3,4-b]quinoline derivatives for their antimicrobial properties demonstrate the biological relevance of these compounds. The exploration of their activity against various pathogens underscores the potential of pyrazoloquinoline derivatives in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments for infectious diseases. (El-Sayed & Aboul‐Enein, 2001).

properties

IUPAC Name |

8-bromo-1-(4-tert-butylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrN3/c1-26(2,3)18-9-12-20(13-10-18)30-25-21-15-19(27)11-14-23(21)28-16-22(25)24(29-30)17-7-5-4-6-8-17/h4-16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMDQOLZGNGLMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride](/img/structure/B2962523.png)

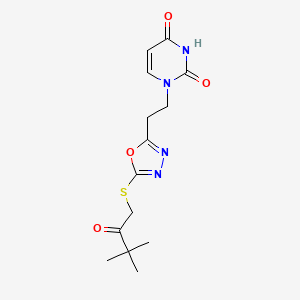

![6-(3-Chloro-4-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962525.png)

![4-[4-({4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl}disulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B2962528.png)

![2-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-nitrobenzamide](/img/structure/B2962529.png)

![3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2962535.png)

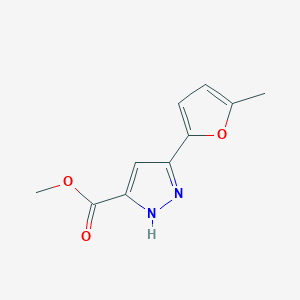

![2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2962538.png)

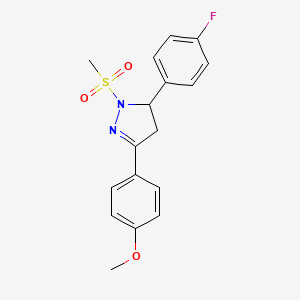

![3-Methyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2962540.png)